An In-depth Technical Guide to 5-Morpholino-2-thiophenecarbaldehyde
An In-depth Technical Guide to 5-Morpholino-2-thiophenecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Morpholino-2-thiophenecarbaldehyde is a heterocyclic organic compound featuring a thiophene ring substituted with a morpholine group at the 5-position and a carbaldehyde (formyl) group at the 2-position. This molecule belongs to the broader class of morpholino-thiophene derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, potential synthesis, and known biological significance of 5-Morpholino-2-thiophenecarbaldehyde and its related structures, serving as a valuable resource for researchers in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Morpholino-2-thiophenecarbaldehyde is presented below. It is important to note that while some data is available for the specific compound, other properties are inferred from closely related molecules and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂S | PubChem[1] |
| Molecular Weight | 197.26 g/mol | PubChem[1] |
| CAS Number | 24372-49-4 | PubChem[1] |
| Physical State | Solid, Crystal - Powder | TCI Chemicals |
| Color | Pale yellow - Reddish yellow | TCI Chemicals |
| Melting Point | 141°C | TCI Chemicals |
| Boiling Point | No data available | |
| Density | No data available | |
| Solubility | No specific data available. Expected to have some solubility in polar organic solvents. |
Spectral Data:
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¹³C NMR: Spectral data is available and can be accessed through spectral databases.[2]
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GC-MS: Mass spectrometry data is available, providing information on the compound's fragmentation pattern.[1]
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 5-Morpholino-2-thiophenecarbaldehyde was not found in the reviewed literature, a plausible synthetic route can be proposed based on established chemical reactions for similar compounds. A likely method involves the nucleophilic aromatic substitution of a halogenated precursor with morpholine.
Proposed Synthesis of 5-Morpholino-2-thiophenecarbaldehyde:
A potential and common method for the synthesis of 5-Morpholino-2-thiophenecarbaldehyde is the reaction of 5-bromo-2-thiophenecarbaldehyde with morpholine. This reaction is a nucleophilic aromatic substitution, where the morpholine acts as the nucleophile, displacing the bromide ion from the thiophene ring.
Step 1: Synthesis of 5-Bromo-2-thiophenecarbaldehyde
The starting material, 5-bromo-2-thiophenecarbaldehyde, can be synthesized by the bromination of 2-thiophenecarboxaldehyde.
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Reaction: 2-Thiophenecarboxaldehyde is reacted with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like chloroform.
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Procedure: To a solution of 2-thiophenecarboxaldehyde in anhydrous chloroform, N-bromosuccinimide is added portion-wise. The reaction mixture is stirred at room temperature for several hours.
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Work-up and Purification: The reaction mixture is then washed with water, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield 5-bromo-2-thiophenecarbaldehyde.[3]
Step 2: Synthesis of 5-Morpholino-2-thiophenecarbaldehyde
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Reaction: 5-Bromo-2-thiophenecarbaldehyde is reacted with morpholine. This can be carried out with or without a catalyst, often in the presence of a base to neutralize the HBr formed. Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are also a viable, more modern alternative for this type of transformation.
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General Procedure (Uncatalyzed): 5-Bromo-2-thiophenecarbaldehyde and an excess of morpholine are heated in a suitable solvent (e.g., DMF, DMSO, or neat) with a non-nucleophilic base (e.g., K₂CO₃ or NaH). The reaction progress is monitored by TLC.
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Work-up and Purification: After the reaction is complete, the mixture is cooled and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.
Analytical Characterization:
The identity and purity of the synthesized 5-Morpholino-2-thiophenecarbaldehyde would be confirmed using standard analytical techniques:
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NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
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Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) of the aldehyde and the C-O-C stretches of the morpholine ring.
Biological Activity and Signaling Pathways
Derivatives of morpholino-thiophene have demonstrated a wide array of biological activities, suggesting that 5-Morpholino-2-thiophenecarbaldehyde could be a valuable scaffold for drug discovery.
Potential Therapeutic Areas:
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Anti-inflammatory Activity: Several thiophene derivatives containing a morpholine ring have shown potent anti-inflammatory properties, with one compound exhibiting activity superior to the standard drug indomethacin. The proposed mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as the modulation of pro-inflammatory cytokines like TNF-α and various interleukins.[4]
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Antitubercular Activity: A series of morpholino-thiophenes have been identified as novel inhibitors of Mycobacterium tuberculosis. Their mechanism of action has been elucidated to be the targeting of QcrB, a subunit of the menaquinol cytochrome c oxidoreductase complex, which is essential for the bacterium's respiratory chain.[5][6][7][8]
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Anticancer Activity: A novel thiophene derivative has been shown to induce cytotoxicity in human acute lymphoblastic leukemia cells through the intrinsic apoptotic pathway, as evidenced by the activation of caspases 3 and 7.[9]
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Antiviral Activity: Certain thiophene derivatives have been identified as entry inhibitors of the Ebola virus. Their mechanism of action is believed to involve interference with the interaction between the viral glycoprotein (GP) and the host cell's Niemann-Pick C1 (NPC1) protein.[10]
Signaling Pathways:
While the specific signaling pathways affected by 5-Morpholino-2-thiophenecarbaldehyde have not been directly studied, based on the activities of related compounds, several pathways could be implicated:
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NF-κB Signaling Pathway: Given the anti-inflammatory effects of related compounds that modulate TNF-α and interleukins, it is plausible that they could interfere with the NF-κB signaling pathway, a key regulator of inflammation.
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Apoptotic Pathways: The induction of apoptosis by a related thiophene derivative suggests a potential interaction with the intrinsic (mitochondrial) apoptotic pathway, possibly through the regulation of Bcl-2 family proteins and subsequent caspase activation.
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JAK-STAT Signaling Pathway: The JAK-STAT pathway is crucial for cancer cell survival and proliferation. While one thiophene derivative did not affect STAT1 phosphorylation, the pathway remains a potential target for other derivatives.[9]
Visualizations
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 5-Morpholino-2-thiophenecarbaldehyde.
Potential Biological Mechanisms
Caption: Potential biological mechanisms of action for morpholino-thiophene derivatives.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Morpholino-2-thiophenecarbaldehyde is classified as a hazardous substance.
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Hazards:
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Precautions:
Researchers handling this compound should consult the full Safety Data Sheet (SDS) and work in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Conclusion
5-Morpholino-2-thiophenecarbaldehyde is a compound of significant interest due to the established and diverse biological activities of the morpholino-thiophene scaffold. While specific physicochemical and experimental data for this exact molecule are somewhat limited in the public domain, this guide provides a robust foundation based on available information and data from closely related compounds. The proposed synthetic route offers a practical approach for its preparation, and the outlined potential biological activities and signaling pathway involvement highlight promising avenues for future research in drug discovery and development. As with any chemical, appropriate safety precautions must be taken during its handling and use.
References
- 1. 5-(Morpholin-4-yl)thiophene-2-carboxaldehyde | C9H11NO2S | CID 2326306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 5-Bromothiophene-2-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB - WCAIR [wcair.dundee.ac.uk]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 10. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
